2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
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Overview
Description
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Preparation Methods
The synthesis of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves several steps. One common method includes the reaction of 6-methyl-2-oxo-1H-pyrimidine-4-thiol with 4-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, catalysts, or reaction temperatures.
Chemical Reactions Analysis
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Scientific Research Applications
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . The compound may also interact with proteins involved in the endoplasmic reticulum stress pathway and apoptosis, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar compounds to 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide include other pyrimidine derivatives such as:
2-[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenyl-acetamide: Known for its antimicrobial properties.
(E)-3-(1-(((1-(3-nitrophenyl)-1H-1,2,3-triazole-4-yl)methoxy)imino)ethyl)-2H-chromen-2-one: Exhibits neuroprotective properties.
The uniqueness of this compound lies in its combined anti-inflammatory and neuroprotective effects, making it a promising candidate for further research in the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-8-6-12(16-13(19)14-8)22-7-11(18)15-9-2-4-10(5-3-9)17(20)21/h2-6H,7H2,1H3,(H,15,18)(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEOBSVJNZCPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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